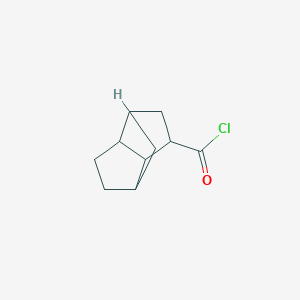
Octahydro-1,4-methanopentalene-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1,4-methanopentalene-3-carbonyl chloride is a chemical compound with the molecular formula C9H13ClO It is a derivative of the bicyclic hydrocarbon pentalene, where the carbonyl chloride group is attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,4-methanopentalene-3-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. The reaction is carried out under anhydrous conditions using thionyl chloride (SOCl2) as the chlorinating agent. The reaction proceeds as follows:
- Dissolve the carboxylic acid derivative in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
Octahydro-1,4-methanopentalene-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction Reactions: Reducing agent (LiAlH4), solvent (ether), temperature (0-25°C).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetone), temperature (0-50°C).
Major Products Formed
Substitution Reactions: Amides, esters, thioesters.
Reduction Reactions: Alcohols.
Oxidation Reactions: Carboxylic acids.
科学的研究の応用
Octahydro-1,4-methanopentalene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Octahydro-1,4-methanopentalene-3-carbonyl chloride depends on the specific reaction or application. In general, the compound acts as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Octahydro-1,4-methanopentalene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
Octahydro-1,4-methanopentalene-3-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
Octahydro-1,4-methanopentalene-3-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.
Uniqueness
Octahydro-1,4-methanopentalene-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
特性
CAS番号 |
101055-82-7 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
tricyclo[4.3.0.03,7]nonane-5-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c11-10(12)8-4-6-3-5-1-2-7(6)9(5)8/h5-9H,1-4H2 |
InChIキー |
SSMXNVUDRZXXDR-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3CC1C2C(C3)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'-(2-(Anthracen-9-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14086861.png)
![methyl 3-[8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14086867.png)
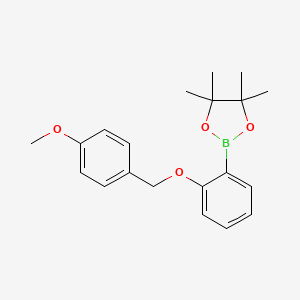
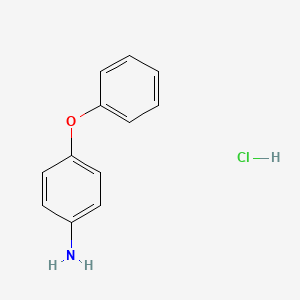
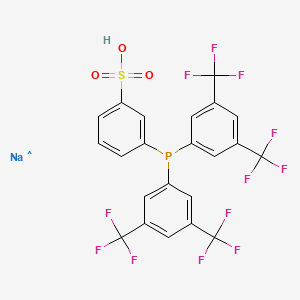
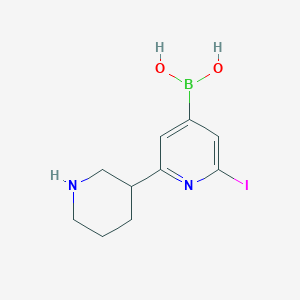
![2-[(2E)-2-{5-bromo-2-[(3,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B14086901.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086907.png)
![Methyl 4-[7-bromo-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086914.png)
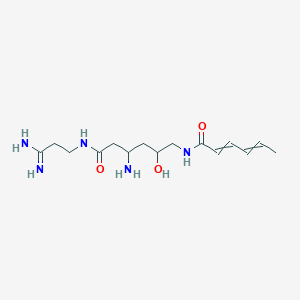
![6-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14086929.png)
![1-(4-Ethylphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086931.png)
![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)
